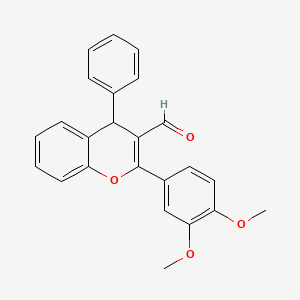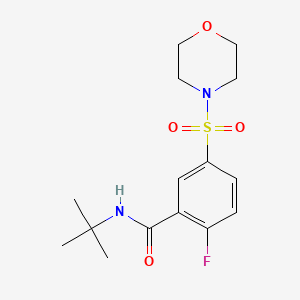
2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde, also known as DMPPC, is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential applications in medicinal chemistry and drug discovery. DMPPC is a versatile molecule that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. It also exhibits potent antioxidant activity, as evidenced by its ability to scavenge free radicals and protect against oxidative stress-induced damage. 2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer. 2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has been shown to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation and immune response. It also activates the Nrf2/ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress. 2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. It also exhibits potent antioxidant activity, as evidenced by its ability to scavenge free radicals and protect against oxidative stress-induced damage. 2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde is a versatile molecule that exhibits a wide range of biological activities, making it an attractive candidate for drug discovery and development. Its synthetic accessibility and low toxicity make it an ideal compound for in vitro and in vivo studies. However, the lack of a detailed understanding of its mechanism of action and potential side effects limits its clinical translation.
Orientations Futures
There are several future directions for the research on 2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde. One potential avenue is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemopreventive agent for cancer. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects, which will facilitate its clinical translation.
Conclusion:
In conclusion, 2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde is a synthetic compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its synthetic accessibility and low toxicity make it an attractive candidate for drug discovery and development. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of 2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde involves the reaction of 2-hydroxyacetophenone, 3,4-dimethoxybenzaldehyde, and benzaldehyde in the presence of piperidine and acetic acid. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by column chromatography. The chemical structure of 2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde is shown in Figure 1.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-26-21-13-12-17(14-22(21)27-2)24-19(15-25)23(16-8-4-3-5-9-16)18-10-6-7-11-20(18)28-24/h3-15,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTUBBBAQQNYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5172809.png)
![2-amino-4-(4-ethylphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5172816.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5172823.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide](/img/structure/B5172828.png)

![3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5172838.png)
![2-[(2-methoxyphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B5172840.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5172846.png)
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5172847.png)

![N-[3-(trifluoromethyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5172859.png)
![2-tert-butyl-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5172866.png)

